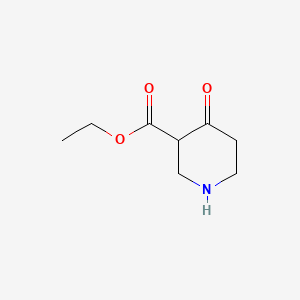

Ethyl 4-oxopiperidine-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-oxopiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-2-12-8(11)6-5-9-4-3-7(6)10/h6,9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOSMHYBRAQVHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90276035 | |

| Record name | Ethyl 4-oxopiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67848-59-3, 4644-61-5 | |

| Record name | Ethyl 4-oxopiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-oxopiperidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 4 Oxopiperidine 3 Carboxylate

Classical and Modern Synthesis Approaches for the Piperidine (B6355638) Ring System

The piperidine ring is a prevalent scaffold in numerous natural products and pharmaceuticals. nih.govajchem-a.com Its synthesis has been a subject of extensive research, leading to the development of both classical and modern methodologies.

Multi-step Reaction Sequences

Traditional approaches to piperidine synthesis often involve multi-step reaction sequences. news-medical.net These methods, while established, can be lengthy and sometimes inefficient. news-medical.net Common strategies include the reduction of pyridine (B92270) derivatives, cyclization of amino alcohols, and various condensation reactions. nih.govorganic-chemistry.org For instance, the hydrogenation of pyridine rings, often using metal catalysts, is a fundamental method for obtaining the saturated piperidine core. wikipedia.org Another classical approach involves the cyclization of open-chain precursors, which can be assembled through various C-C and C-N bond-forming reactions. researchgate.net These multi-step syntheses, although sometimes cumbersome, offer a high degree of control over the final substitution pattern of the piperidine ring. researchgate.net

Recent advancements have focused on streamlining these sequences to improve efficiency and reduce the number of synthetic steps. news-medical.net Novel strategies combining biocatalytic C-H oxidation and radical cross-coupling have been shown to significantly shorten the synthesis of complex piperidines from 7-17 steps to just 2-5 steps. news-medical.net

Dieckmann Cyclization Strategies

The Dieckmann condensation, an intramolecular Claisen condensation of a diester, is a powerful tool for the formation of cyclic β-keto esters. wikipedia.org This reaction is particularly effective for the synthesis of five- and six-membered rings and is a key strategy for constructing the 4-oxopiperidine-3-carboxylate scaffold. wikipedia.orglibretexts.org

The general mechanism involves the deprotonation of an α-carbon of one of the ester groups to form an enolate, which then attacks the carbonyl carbon of the other ester group, leading to a cyclic β-keto ester after elimination of an alkoxide. libretexts.org For the synthesis of ethyl 4-oxopiperidine-3-carboxylate, a suitable acyclic diester precursor is treated with a strong base to induce cyclization. dtic.mil The choice of base and reaction conditions is crucial for the success of the Dieckmann cyclization. core.ac.uk

Esterification and Keto Group Introduction Techniques

The introduction of the ester and keto functionalities at positions 3 and 4 of the piperidine ring, respectively, is a critical aspect of the synthesis of the target molecule. These groups can be introduced either before or after the formation of the piperidine ring.

In many synthetic routes, the ester group is incorporated into one of the starting materials. For example, the synthesis can start from a precursor that already contains the ethyl carboxylate moiety. chemicalbook.com Alternatively, the carboxylic acid can be esterified at a later stage of the synthesis. chemicalbook.com

The 4-keto group is often introduced through the oxidation of a corresponding 4-hydroxypiperidine (B117109) derivative or is formed as a direct consequence of the cyclization strategy, such as in the Dieckmann condensation. dtic.milnih.gov

Synthesis of this compound from Precursors

Routes from 4-Oxo-piperidine-3-carboxylic Acid

One direct method for the preparation of this compound is through the esterification of 4-oxo-piperidine-3-carboxylic acid. This can be achieved by reacting the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst.

| Starting Material | Reagents | Product |

| 4-Oxo-piperidine-3-carboxylic acid | Ethanol, Acid catalyst | This compound |

This straightforward approach is dependent on the availability of the corresponding carboxylic acid precursor.

Preparation from N-Benzyl Glycine (B1666218) Ethyl Ester and 4-Halogenated Ethyl Butyrate (B1204436)

A patented method describes the synthesis of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride, a closely related derivative, starting from N-benzyl glycine ethyl ester and a 4-halogenated ethyl butyrate. google.com This process involves two key steps:

Alkylation: N-benzyl glycine ethyl ester is reacted with a 4-halogenated ethyl butyrate (e.g., 4-chloroethyl butyrate or 4-bromoethyl butyrate) in the presence of a base to form an acyclic intermediate. google.com

Cyclization: The intermediate is then treated with a strong base (e.g., sodium methoxide) to induce an intramolecular cyclization, presumably via a Dieckmann-type condensation, to form the piperidine ring. The resulting product is then isolated as the hydrochloride salt. google.com

This method provides a route to a protected form of the target molecule, which can be subsequently debenzylated to yield this compound.

| Reactant 1 | Reactant 2 | Key Steps | Intermediate Product |

| N-Benzyl glycine ethyl ester | 4-Halogenated ethyl butyrate | Alkylation, Cyclization (Dieckmann) | N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride |

Synthesis from Ethyl 4-(1-methyl-1H-tetrazol-5-ylthio)-3-oxobutanoate

A direct, documented synthetic pathway for the conversion of Ethyl 4-(1-methyl-1H-tetrazol-5-ylthio)-3-oxobutanoate to this compound is not extensively reported in readily available scientific literature. However, the synthesis of tetrazole-keto-piperazines has been described through two consecutive Ugi reactions, indicating the utility of tetrazole-containing compounds in the synthesis of complex heterocycles. nih.gov The Ugi tetrazole reaction is a well-established method for creating highly substituted α-amino tetrazoles from aldehydes or ketones, primary amines, isocyanides, and an azide (B81097) source. nih.govacs.org

Theoretically, a multi-step process could be envisioned where the tetrazole moiety in Ethyl 4-(1-methyl-1H-tetrazol-5-ylthio)-3-oxobutanoate acts as a leaving group or is transformed to facilitate a cyclization. The synthesis of 5-substituted 1H-tetrazoles from cyanoacetamides highlights the reactivity of related structures. nih.gov

Chiral Synthesis and Stereoselective Approaches

The development of chiral synthesis and stereoselective methods is crucial for producing enantiomerically pure piperidine derivatives, which are important in medicinal chemistry.

Enantioselective Synthesis and Diastereomeric Control

The enantioselective synthesis of piperidine derivatives can be achieved through various strategies, including the use of chiral catalysts. For instance, an iridium-catalyzed asymmetric hydrogenation of substituted N-benzylpyridinium salts has been reported to produce α-aryl and α-heteroaryl piperidines with high enantioselectivity. acs.org While this method does not directly yield this compound, it demonstrates a powerful approach for creating chiral piperidine rings.

Diastereomeric control is also a key aspect of stereoselective synthesis. In the context of piperidine synthesis, the diastereoselectivity of the Ugi tetrazole four-component reaction with cyclic amines has been shown to be dependent on the ring size of the starting amine, with more rigid piperidines providing higher selectivity. acs.org

Asymmetric Synthesis of Piperidine Derivatives

The asymmetric synthesis of piperidine derivatives is a broad field with various effective methods. One notable approach is the asymmetric hydrogenation of pyridine derivatives. acs.org This has been a challenging area, but recent advancements have led to efficient methods. For example, the catalytic asymmetric hydrogenation of N-iminopyridinium ylides has been developed to provide access to substituted piperidines in good enantiomeric excesses. acs.org Another strategy involves the asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts using an iridium(I) catalyst, which proceeds through an outer-sphere dissociative mechanism. mdpi.com

Furthermore, an efficient asymmetric synthesis of substituted NH-piperidines has been reported through an exocyclic chirality-induced nitroalkene/amine/enone (NAE) condensation reaction. This method has been used to achieve enantiopure piperidines with high yields and excellent chirality retention. rsc.org These general methodologies showcase the potential for developing a specific asymmetric synthesis for this compound.

Enzymatic Biotransformations (e.g., Baker's Yeast Reductions of β-Ketopiperidinecarboxylates)

Enzymatic biotransformations offer a green and highly selective alternative for the synthesis of chiral compounds. The use of baker's yeast (Saccharomyces cerevisiae) for the reduction of β-ketopiperidinecarboxylates has been investigated. Specifically, the stereoselective reduction of N-tert-butoxycarbonyl-4-oxopiperidine-3-carboxylic acid ethyl ester has been studied. nih.gov

The enantioselectivity of the reduction was found to be highly dependent on the reaction conditions. Using fermenting baker's yeast resulted in the formation of N-tert-butoxycarbonyl-4-hydroxypiperidine-3-carboxylic acid ethyl ester with complete diastereoselectivity, although the product was nearly racemic. In contrast, using non-fermenting yeast led to the same product but with a 24-41% enantiomeric excess. nih.gov This highlights the tunability of enzymatic reactions to achieve desired stereochemical outcomes.

Table 1: Baker's Yeast Reduction of N-Boc-4-oxopiperidine-3-carboxylic acid ethyl ester

| Yeast Condition | Product | Diastereoselectivity | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Fermenting | N-tert-butoxycarbonyl-4-hydroxypiperidine-3-carboxylic acid ethyl ester | Complete | Almost racemic | nih.gov |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of heterocyclic compounds is of growing importance to minimize environmental impact. rsc.orgnih.govnih.govnumberanalytics.comijpsjournal.com This includes the use of sustainable solvents, catalysts, and energy-efficient processes.

Sustainable Solvent Selection

The choice of solvent is a critical factor in the sustainability of a chemical process, as solvents often constitute the largest portion of waste in pharmaceutical manufacturing. acs.org Several solvent selection guides have been developed by pharmaceutical companies and academic consortia to aid chemists in choosing more environmentally benign solvents. ubc.cayork.ac.ukacs.orgacsgcipr.org

These guides typically rank solvents based on safety, health, and environmental (SHE) criteria. For the synthesis of piperidines, which often involves multi-step processes, the selection of greener solvents can significantly reduce the environmental footprint. For instance, in the synthesis of highly substituted piperidines, ethanol has been investigated as a greener alternative to methanol, showing good effects on accelerating reaction rates. ajgreenchem.com Water is also a highly desirable green solvent, and methods for the synthesis of piperidinols in water have been developed. nih.gov

When considering the synthesis of this compound, which may involve cyclization reactions, solvents such as ethanol, 2-propanol, and ethyl acetate (B1210297) would be preferable over more hazardous solvents like dichloromethane (B109758) or N,N-dimethylformamide, based on typical solvent selection guides. ubc.cayork.ac.uk The ideal solvent choice would depend on the specific reaction conditions and the solubility of the reactants and catalysts.

Table 2: General Green Solvent Selection Guide

| Solvent Class | Examples | General Recommendation |

|---|---|---|

| Recommended | Water, Ethanol, 2-Propanol, Ethyl acetate, Isopropyl acetate | Preferred for use due to low toxicity and environmental impact. |

| Usable | Heptane, Toluene (B28343), Acetonitrile, Tetrahydrofuran (THF) | Acceptable, but substitution is advisable if possible. |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Ethyl 4-(1-methyl-1H-tetrazol-5-ylthio)-3-oxobutanoate |

| N-tert-butoxycarbonyl-4-oxopiperidine-3-carboxylic acid ethyl ester |

| N-tert-butoxycarbonyl-4-hydroxypiperidine-3-carboxylic acid ethyl ester |

| Ethanol |

| 2-Propanol |

| Ethyl acetate |

| Dichloromethane |

| N,N-Dimethylformamide |

| Water |

| Methanol |

| Heptane |

| Toluene |

| Acetonitrile |

| Tetrahydrofuran |

| Pentane |

| Hexane (B92381) |

| Chloroform |

Waste Reduction and Atom Economy Considerations

The principles of green chemistry are increasingly being integrated into the synthesis of valuable chemical intermediates like this compound. The focus is on minimizing waste, improving atom economy, and utilizing less hazardous materials. The classical Dieckmann condensation, while effective, often involves the use of stoichiometric amounts of strong bases and organic solvents, leading to significant waste generation.

Waste Reduction Strategies:

Efforts to reduce waste in the synthesis of this compound have centered on several key areas:

Catalytic Approaches: The use of catalytic amounts of a base instead of a stoichiometric equivalent can significantly reduce waste. While strong bases like sodium ethoxide are traditional, research is exploring solid-supported bases and other catalytic systems that can be easily recovered and reused.

Solvent Selection: The choice of solvent plays a crucial role in the environmental impact of a synthesis. Traditional solvents like benzene (B151609) and toluene are being replaced with greener alternatives. Research into solvent-free reaction conditions, where the reactants themselves act as the solvent, is also a promising avenue. sigmaaldrich.com For instance, the use of nanosulfuric acid as a catalyst in solvent-free conditions for Dieckmann cyclizations has been reported to give high yields. sigmaaldrich.com

One-Pot Syntheses: Combining multiple reaction steps into a single pot, a strategy known as pot, atom, and step economic (PASE) synthesis, can significantly reduce the amount of solvent used for workup and purification, thereby minimizing waste. whiterose.ac.uk

Atom Economy:

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The ideal atom economy is 100%, where all the atoms of the reactants are incorporated into the final product.

The Dieckmann condensation, in its ideal form, has a high theoretical atom economy. The intramolecular nature of the reaction means that the primary byproduct is an alcohol (ethanol in the case of ethyl ester starting materials), which is a relatively benign and low-molecular-weight molecule.

Illustrative Data on Reaction Conditions and Yields:

The following table summarizes various conditions reported for the synthesis of piperidine derivatives, highlighting the ongoing efforts to optimize these reactions.

| Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Sodium Ethoxide | Ethanol | Reflux | Not Specified | researchgate.net |

| Sodium Hydride | Toluene | 80 | 58+ | sigmaaldrich.com |

| Nanosulfuric Acid | Solvent-free | Not Specified | 91 (for biester) | sigmaaldrich.com |

| Palladium on Carbon | Methanol/Acetic Acid | Not Specified | 85-95 | researchgate.net |

It is important to note that the yields reported are often for related piperidone structures and not exclusively for this compound. sigmaaldrich.comresearchgate.net Nevertheless, they provide valuable insights into the feasibility of different synthetic approaches. A patent for the synthesis of a related N-benzyl derivative outlines the use of various bases such as sodium tert-butoxide and potassium ethoxide in solvents like ethyl acetate and toluene. google.com

Chemical Reactivity and Derivatization of Ethyl 4 Oxopiperidine 3 Carboxylate

Reactions of the Keto Group (C-4 Position)

The carbonyl group at the C-4 position is a key site for various nucleophilic addition and redox reactions, enabling the introduction of new functional groups and modification of the piperidine (B6355638) core.

Reduction Reactions to Alcohols

The keto group of ethyl 4-oxopiperidine-3-carboxylate can be readily reduced to a secondary alcohol, yielding ethyl 4-hydroxypiperidine-3-carboxylate. This transformation is typically achieved using complex metal hydrides.

Commonly used reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and the more reactive lithium aluminium hydride (LiAlH₄). The choice of reagent can depend on the presence of other functional groups within the molecule. NaBH₄ is a milder reducing agent and is often preferred for its safety and ease of handling. LiAlH₄ is a more powerful reducing agent and can also reduce the ester group if the reaction conditions are not carefully controlled.

The general mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. This forms a tetrahedral alkoxide intermediate, which is then protonated during workup (e.g., with water or a dilute acid) to yield the final alcohol product. The stereochemistry of the resulting hydroxyl group (cis or trans relative to the C-3 substituent) can be influenced by the reducing agent, solvent, and reaction temperature.

Table 1: Reduction of this compound Derivatives

| Starting Material | Reagent | Product | Application of Product |

| Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate | LiAlH₄ in toluene (B28343)/THF | trans(±)-1-methyl-4-(p-fluorophenyl)piperidine-3-carbinol | Intermediate for analgesics |

| Substituted 4-oxopiperidine | Not specified | 4-hydroxypiperidine (B117109) derivatives | Synthesis of analgesic compounds organic-chemistry.org |

| 1-benzylpiperidin-4-one | Strecker condensation followed by hydrolysis and other steps | Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate | Key intermediate for narcotic analgesics researchgate.net |

Oxidation Reactions to Carboxylic Acids or Ketones

While ketones are generally resistant to oxidation without cleaving adjacent carbon-carbon bonds, a notable exception is the Baeyer-Villiger oxidation. researchgate.net This reaction converts a ketone into an ester or, in the case of a cyclic ketone like this compound, into a lactone (a cyclic ester).

This oxidation is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxides. researchgate.net The reaction mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack of the peroxyacid to form a tetrahedral intermediate known as the Criegee intermediate. Subsequently, one of the alkyl groups attached to the former carbonyl carbon migrates to the adjacent oxygen of the peroxide group, leading to the formation of the ester and a carboxylic acid byproduct. researchgate.net The regioselectivity of the migration depends on the migratory aptitude of the adjacent carbon atoms.

Table 2: Migratory Aptitude in Baeyer-Villiger Oxidation

| Migratory Group | Relative Aptitude |

| Tertiary alkyl | High |

| Secondary alkyl | Moderate |

| Aryl | Moderate |

| Primary alkyl | Low |

| Methyl | Very Low |

| This table provides a general trend for migratory aptitude in the Baeyer-Villiger oxidation. sigmaaldrich.com |

Formation of Oxime Derivatives

The ketone at the C-4 position can undergo condensation reactions with hydroxylamine (B1172632) (NH₂OH) or its salts (e.g., hydroxylamine hydrochloride) to form an oxime. vulcanchem.com This reaction is a common method for the derivatization of ketones and aldehydes. guidechem.combldpharm.com

The reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon. bldpharm.com This is followed by a dehydration step, typically under acidic or basic conditions, to yield the C=N double bond of the oxime. vulcanchem.combldpharm.com A patent for related compounds describes the reaction of a 3-oxopiperidine-4-carboxylate derivative with hydroxylammonium chloride in an aqueous sodium hydroxide (B78521) solution. google.com The formation of an oxime introduces a new functional group that can be further modified, for example, through a Beckmann rearrangement. guidechem.com

Reactions of the Ester Group (C-3 Position)

The ethyl ester group at the C-3 position is susceptible to nucleophilic acyl substitution reactions, allowing for its conversion into other esters or into a carboxylic acid.

Transesterification Reactions

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from an alcohol. This reaction is typically catalyzed by an acid or a base. nih.gov As a β-keto ester, this compound can be selectively transesterified. nih.govucc.ie

The reaction can be driven to completion by using a large excess of the new alcohol or by removing the ethanol (B145695) that is formed as a byproduct. Various catalysts have been developed for the transesterification of β-keto esters, including iodine, 3-nitrobenzeneboronic acid, and silica-supported boric acid, often under solvent-free conditions. organic-chemistry.orgresearchgate.net These methods are valuable as they can proceed under mild conditions, which is important for substrates with multiple functional groups. nih.gov

The mechanism for acid-catalyzed transesterification involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the incoming alcohol. For base-catalyzed transesterification, a strong base is used to deprotonate the incoming alcohol, forming a nucleophilic alkoxide that attacks the carbonyl carbon.

Table 3: Catalysts for Transesterification of β-Keto Esters

| Catalyst | Conditions | Advantages |

| Iodine | Toluene, heat | Simple, efficient, readily available catalyst organic-chemistry.org |

| 3-Nitrobenzeneboronic acid | Not specified | Environmentally benign, high yields researchgate.net |

| Silica (B1680970) supported boric acid | Solvent-free | Heterogeneous catalyst, high purity of products researchgate.net |

Hydrolysis to Carboxylic Acids

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-oxopiperidine-3-carboxylic acid, under either acidic or basic conditions. chem960.com

Acid-Catalyzed Hydrolysis : This reaction is the reverse of Fischer esterification. The ester is heated with water in the presence of a strong acid catalyst, such as dilute hydrochloric acid or sulfuric acid. The reaction is reversible, and an excess of water is used to drive the equilibrium towards the products. rsc.org The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible reaction where the ester is heated with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. chem960.comrsc.org The reaction yields an alcohol and the salt of the carboxylic acid (a carboxylate). Subsequent acidification is required to obtain the free carboxylic acid. This method is often preferred due to its irreversibility and the ease of separating the products. chem960.com A study on a similar compound, anilino-amide 3, mentions vigorous basic hydrolysis followed by acidification to obtain the corresponding carboxylic acid. researchgate.net

Reactions Involving the Piperidine Nitrogen (N-1 Position)

The secondary amine in the piperidine ring is a key site for functionalization, enabling the introduction of various substituents to modulate the molecule's properties.

The nitrogen atom of the piperidine ring can be readily alkylated to introduce a range of substituents. A common strategy involves the reaction of the parent piperidine with alkyl halides. For instance, N-alkylation can be achieved through a one-step cyclization reaction involving a compound with active methylene (B1212753), like this compound, and N-substituted diethanolamine (B148213) diphenyl sulfonate in the presence of sodium hydride. google.com This method provides a pathway to various N-substituted piperidines. Another example is the synthesis of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester, where N-benzyl glycine (B1666218) ethyl ester is reacted with 4-halogenated ethyl butyrate (B1204436) in the presence of a base. google.com

The synthesis of N-substituted piperidine derivatives is a crucial step in the development of various biologically active compounds. For example, N-substituted 4-phenyl-4-cyano hexahydropyridines can be generated through the cyclization of N-substituted β,β'-dichloroethyl amine with benzyl (B1604629) cyanide, where the substituent on the nitrogen can be a methyl, ethyl, or benzyl group. google.com While direct N-alkylation is a primary method, other strategies exist. The reduction of a pre-formed N-substituted pyridinium (B92312) salt is another route, though it can be limited by the cost of catalysts and reaction conditions. google.com The choice of the N-substituent, such as a methyl, ethyl, or tosyl group, has been shown to significantly influence the biological activity of the final molecule, for instance, affecting its affinity for sigma (σ₁) receptors. nih.gov

Table 1: Examples of N-Substituted Piperidine Derivatives

| N-Substituent | Precursor/Reagent | Reaction Type | Reference |

|---|---|---|---|

| Methyl | N-substituted diethanolamine diphenyl sulfonate | Cyclization | google.com |

| Ethyl | N-substituted diethanolamine diphenyl sulfonate | Cyclization | google.com |

| Benzyl | Benzyl cyanide and N-substituted β,β'-dichloroethyl amine | Cyclization | google.com |

| Benzenesulfonyl | N-substituted diethanolamine diphenyl sulfonate | Cyclization | google.com |

| Tosyl | Tosyl chloride | Sulfonylation | nih.gov |

The piperidine nitrogen can undergo acylation to introduce an acyl group. A particularly common and important acylation is the protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc anhydride). The resulting compound, ethyl 1-(tert-butoxycarbonyl)-4-oxopiperidine-3-carboxylate, is a key intermediate in many synthetic pathways. cymitquimica.comfishersci.fi The Boc group serves as a protecting group, preventing the nitrogen from participating in subsequent reactions, and can be easily removed under acidic conditions when desired. This protected form is commercially available and widely used in the synthesis of more complex molecules. cymitquimica.comsigmaaldrich.comfishersci.ca

Cycloaddition and Condensation Reactions

The β-ketoester functionality of this compound is primed for cycloaddition and condensation reactions, leading to the formation of fused heterocyclic systems.

This compound and its derivatives can undergo condensation reactions with guanidine (B92328). For example, various ethyl 2,6-diaryl-4-oxopiperidin-3-carboxylates react with guanidine hydrochloride in the presence of a base like sodium ethoxide. researchgate.net This reaction leads to a cyclocondensation, forming 2-amino-5,6,7,8-tetrahydro-5,7-diarylpyrido[4,3-d]pyrimidin-4-ols. researchgate.net This type of reaction, a variation of the Biginelli reaction, is a powerful tool for constructing complex heterocyclic scaffolds from simple precursors. nih.gov The reaction involves the initial formation of an intermediate by the reaction of guanidine with the ketone, followed by intramolecular cyclization and dehydration to yield the final pyridopyrimidine product. researchgate.netresearchgate.net

The condensation of this compound derivatives is a key strategy for synthesizing pyrido[3,4-d]pyrimidines, a class of compounds with significant biological activity. mdpi.com A specific method has been developed for the synthesis of 4-amino-substituted 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines. researchgate.netosi.lv This synthesis involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine. researchgate.netosi.lv The reaction proceeds to form an intermediate, 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one, in high yield (87%). researchgate.net This intermediate can then be further functionalized to produce a variety of derivatives. researchgate.netnih.gov

Table 2: Synthesis of a Pyrido[3,4-d]pyrimidine (B3350098) Derivative

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate | Morpholine-4-carboxamidine | 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one | 87% | researchgate.net |

Michael Addition Reactions

The Michael addition, or conjugate addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. organic-chemistry.orglibretexts.org In the context of this compound, this reaction typically proceeds after the formation of an α,β-unsaturated system from the parent molecule. The enolate, formed by deprotonation of a suitable donor, attacks the β-carbon of the electrophilic alkene (the Michael acceptor). libretexts.orgmasterorganicchemistry.com

The reaction is thermodynamically driven, favoring the formation of a stable carbon-carbon single bond. masterorganicchemistry.com A variety of nucleophiles can participate in this reaction, including enolates, amines, and thiols. masterorganicchemistry.com For instance, the reaction of a piperidine derivative with ethyl 3-ethoxy-3-oxopropanoate under basic conditions, such as in the presence of sodium hydride or potassium carbonate, can lead to a Michael adduct.

A common application of the Michael reaction involving this scaffold is in the synthesis of more complex heterocyclic structures. The product of the Michael addition, which contains a 1,5-dicarbonyl pattern, can be used in subsequent cyclization reactions. youtube.com

Table 1: Examples of Michael Addition Reactions

| Michael Donor | Michael Acceptor Precursor | Base/Catalyst | Product |

| Malonic esters | This compound | Sodium ethoxide | Adduct for 1,5-dicarbonyl synthesis |

| β-keto esters | This compound | Sodium ethoxide | Adduct for 1,5-dicarbonyl synthesis |

| Ethyl 3-ethoxy-3-oxopropanoate | Piperidine derivative | Sodium hydride or Potassium carbonate | Ethyl 3-(3-ethoxy-3-oxopropyl)-4-oxopiperidine-1-carboxylate |

Hetero-Diels-Alder Reactions

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring. In a hetero-Diels-Alder reaction, one or more of the atoms in the diene or dienophile is a heteroatom. youtube.com this compound and its derivatives can participate in these reactions, acting as either the diene or the dienophile component, often after some chemical modification.

For instance, enamides derived from cyclic ketones can undergo highly selective hetero-Diels-Alder reactions. nih.gov These reactions can be used to construct complex bicyclic systems. The regioselectivity of the Diels-Alder reaction with unsymmetrical reagents typically leads to the formation of 1,2- and 1,4-substituted products. chadsprep.com

Inverse electron demand Diels-Alder reactions are particularly relevant for electron-deficient heterocyclic azadienes. orgsyn.org While direct examples involving this compound as a primary component are specific to particular synthetic routes, the underlying principles of its functional groups allow for its incorporation into diene or dienophile systems for such cycloadditions. The reaction of 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), a potent dienophile, with dienes demonstrates the rapid nature of some hetero-Diels-Alder reactions. ed.gov

Table 2: Components in Hetero-Diels-Alder Reactions

| Reaction Type | Diene Component | Dienophile Component |

| Normal Electron Demand | Electron-rich diene | Electron-deficient dienophile (e.g., derivative of this compound) |

| Inverse Electron Demand | Electron-deficient diene (e.g., azadiene) | Electron-rich dienophile (e.g., enamine derived from this compound) |

Halogenation Reactions (e.g., Bromination)

Halogenation of this compound introduces a halogen atom into the piperidine ring, significantly altering its reactivity and providing a handle for further functionalization. Bromination is a common example of such a transformation.

The synthesis of ethyl 3-bromo-4-oxo-piperidine-1-carboxylate can be achieved through the bromination of an appropriate precursor, such as ethyl 4-oxo-1-piperidinecarboxylate, in an alcoholic medium. This is often followed by acid hydrolysis of the resulting bromoketal intermediate. The bromine atom and the carbonyl group in the product are key functional groups that allow it to act as an electrophile in substitution reactions.

This brominated derivative is a valuable intermediate in the synthesis of various pharmaceutical compounds.

Table 3: Bromination of a Piperidine Precursor

| Starting Material | Reagent | Solvent | Intermediate | Product |

| Ethyl 4-oxo-1-piperidinecarboxylate | Bromine source | Alcoholic medium | Bromoketal | Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate |

Applications of Ethyl 4 Oxopiperidine 3 Carboxylate in Advanced Organic Synthesis

As a Versatile Intermediate for Complex Molecular Architectures

The strategic placement of functional groups within ethyl 4-oxopiperidine-3-carboxylate allows for its elaboration into a wide range of intricate molecular structures. The piperidine (B6355638) nitrogen can be readily substituted, the ketone at the 4-position is amenable to various nucleophilic additions and condensations, and the ester at the 3-position can be hydrolyzed, reduced, or used in cyclization reactions. This multifunctionality makes it a key building block in the synthesis of complex natural products and medicinally relevant scaffolds.

For example, its N-benzylated derivative, ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride, serves as a crucial precursor in the synthesis of various complex molecules. sigmaaldrich.com The benzyl (B1604629) group can be easily introduced and later removed, providing a temporary protecting group for the piperidine nitrogen while other transformations are carried out on the rest of the molecule. This strategy is instrumental in multi-step syntheses where selective reactivity is paramount.

Furthermore, derivatives of this compound are employed in the synthesis of key intermediates for important pharmaceutical compounds. For instance, ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate for the gastrointestinal prokinetic agent cisapride (B12094), can be synthesized from a derivative of ethyl 4-oxopiperidine-1-carboxylate. researchgate.net This highlights the compound's role in constructing the core structures of pharmacologically active agents.

Synthesis of Heterocyclic Compounds Beyond Piperidines

The reactivity of this compound extends beyond the modification of the piperidine ring itself. It serves as a valuable precursor for the construction of a variety of other heterocyclic systems through cyclization and condensation reactions.

Chromeno[3,4-c]pyridin-5-ones Synthesis

Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride has been utilized in the synthesis of chromeno[3,4-c]pyridin-5-ones. sigmaaldrich.com This reaction likely involves a condensation reaction where the active methylene (B1212753) group adjacent to the ester of the piperidine derivative reacts with a suitable coumarin-based starting material. The subsequent cyclization and aromatization steps would then lead to the formation of the fused chromeno[3,4-c]pyridine ring system. In one instance, a piperidinium (B107235) salt of a tricyclic chromeno[3,4-c]pyridine derivative was unexpectedly formed from the reaction of 4-chlorocoumarin-3-carbaldehyde with malononitrile (B47326) in the presence of piperidine. researchgate.net

Indazoles and Thiazolidin-4-ones Derivatives

The versatility of the core structure of this compound and its derivatives allows for the synthesis of other important heterocyclic scaffolds such as indazoles and thiazolidin-4-ones. While direct synthesis from this compound is not explicitly detailed in the provided results, related structures are used to generate these heterocycles. For example, a series of 4,6-diaryl-4,5-dihydro-3-hydroxy-2H-indazoles were synthesized through the cyclization of ethyl 2-oxo-4,6-diarylcyclohex-3-ene carboxylates. researchgate.net Thiazolidin-4-ones, known for their diverse biological activities, are often synthesized through the reaction of a thiosemicarbazone with an α-haloester like ethyl bromoacetate, or through Knoevenagel condensation. researchgate.netnih.govresearchgate.net

Building Block for Polycyclic and Fused Ring Systems

The inherent reactivity of this compound makes it an ideal starting point for the construction of more complex polycyclic and fused ring systems. These intricate structures are often found in natural products and are of significant interest in medicinal chemistry due to their potential biological activities. The ability to build upon the piperidine core and introduce additional rings through various synthetic strategies underscores the compound's importance as a foundational building block.

The synthesis of pyrido[3,4-d]pyrimidines is a prime example of its application in creating fused ring systems. osi.lv The condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine leads to the formation of the fused pyrimidine (B1678525) ring, demonstrating a straightforward method to construct this important heterocyclic scaffold. osi.lv The resulting pyrido[3,4-d]pyrimidine (B3350098) can be further functionalized, highlighting the utility of the initial building block in generating a library of related compounds. osi.lv Fused aromatic rings lead to planar structures which extends the degree of π-conjugation. beilstein-journals.org

Precursor in the Synthesis of Receptor Agonists and Antagonists

The piperidine moiety is a common feature in many biologically active compounds, including those that interact with various receptors in the body. This compound and its derivatives serve as valuable precursors for the synthesis of such receptor agonists and antagonists. sigmaaldrich.com The ability to modify the piperidine ring and introduce various substituents allows for the fine-tuning of the molecule's pharmacological properties.

For instance, ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride has been used as a building block for the synthesis of receptor agonists and antagonists. sigmaaldrich.com This suggests that the piperidine core provided by this starting material is a key structural element for achieving the desired biological activity. The synthesis of a highly selective EP4-receptor agonist was achieved starting from the chemical modification of a 7-thiaPGE(1) analogue. nih.gov

Medicinal Chemistry and Biological Activity Studies of Ethyl 4 Oxopiperidine 3 Carboxylate Derivatives

Role as a Key Intermediate in Pharmaceutical Development

Ethyl 4-oxopiperidine-3-carboxylate and its N-substituted analogs are highly valued as key intermediates in the development of pharmaceutical agents. duq.edu The structure is a versatile building block for creating various bicyclic and polycyclic heterocyclic systems. For instance, it is a crucial precursor for the synthesis of pyrido[4,3-d]pyrimidines, a class of compounds with a broad spectrum of biological activities. thieme-connect.deresearchgate.net The synthesis involves the condensation of the this compound core with amidine derivatives, leading to the formation of the fused pyrimidine (B1678525) ring system. duq.eduthieme-connect.de

Furthermore, this piperidone derivative is instrumental in constructing ligands for specific biological targets. It has been used in the synthesis of compounds aimed at the Sigma-2 receptor, which is a target for potential treatments of neurodegenerative conditions like Alzheimer's disease. duq.edu Its utility is also demonstrated in the development of antiviral agents, where it serves as a starting material for compounds designed to treat Hepatitis B virus (HBV) infections by modulating viral capsid assembly. google.com The ability to readily undergo chemical modifications at multiple sites—the piperidine (B6355638) nitrogen, the keto group, and the ester function—allows for the systematic development of compound libraries for screening and optimization of drug leads.

Synthesis of Bioactive Molecules and Drug Candidates

The chemical reactivity of this compound has been harnessed to synthesize a multitude of bioactive molecules and potential drug candidates. Its structural framework is a component of compounds developed as potent analgesics, gastrointestinal stimulants, and agents targeting the central nervous system. google.com

One significant application is in the synthesis of pethidine (meperidine) analogs. By modifying the substituents on the piperidine nitrogen, researchers have created a series of compounds with enhanced analgesic potency compared to the parent drug. duq.edu Another key application is in the creation of cisapride (B12094), a gastroprokinetic agent. A practical synthesis of a key cisapride intermediate, ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, was developed from ethyl 4-oxopiperidine-1-carboxylate, showcasing the scaffold's importance. google.com

The synthesis of various tetrahydropyrido[3,4-d]pyrimidine derivatives also starts from N-substituted this compound. duq.edu These resulting structures are investigated for a range of therapeutic applications, highlighting the role of the initial scaffold in generating diverse molecular architectures for drug discovery programs. duq.edu Furthermore, the compound is a starting point for creating novel HBV capsid assembly modulators, which represent a promising class of antiviral drugs. google.com

Exploration of Therapeutic Potential of Derivatives

Derivatives of this compound have been explored for a wide array of therapeutic applications, owing to the versatile biological activities they exhibit.

Analgesic Agents

The piperidine ring is a core structure in many potent analgesic drugs. Derivatives of this compound have been synthesized and evaluated for their pain-relieving properties. duq.edugoogle.com A notable series of compounds are N-substituted ethyl 4-phenylpiperidine-4-carboxylates, which are structurally related to pethidine. duq.edu Studies have shown that replacing the methyl group on the nitrogen atom of pethidine with groups containing ether linkages can significantly increase analgesic potency. duq.edu The analgesic action of these derivatives has been demonstrated in animal models. duq.eduambeed.com The development of such compounds is a continuous effort to find new analgesics with improved pharmacological profiles.

| Compound Class | Structural Modification | Observed Activity | Reference |

|---|---|---|---|

| Pethidine Analogs | Replacement of N-methyl group with ether-containing substituents | Increased analgesic potency in rats | duq.edu |

| 4-Aminoantipyrine Conjugates | Conjugation with oxadiazole and triazole moieties | Significant analgesic properties in mice | |

| Alkyl Piperidine Derivatives | Substitution on the piperidine ring | Varying degrees of analgesic effects, some more potent than standard drugs | ambeed.com |

Anti-inflammatory Agents

Chronic inflammation is a key factor in many diseases, and researchers have investigated derivatives of this compound for their anti-inflammatory potential. duq.edugoogle.com Certain thiourea (B124793) derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen, which incorporate amino acid esters, have shown significant anti-inflammatory activity in carrageenan-induced paw edema models in rats. The synthesis of novel compounds with anti-inflammatory properties often involves incorporating the piperidine scaffold, which is present in many biologically active molecules. google.com

| Compound Class | Study Model | Key Finding | Reference |

|---|---|---|---|

| Thiourea derivatives of Naproxen | Carrageenan-induced paw edema in rats | Dose- and time-dependent inhibitory effect on edema | |

| Pethidine-related compounds | General toxicity and respiration tests in rats | No unexpected adverse actions, suggesting a reasonable safety profile for further study | duq.edu |

Neuroprotective Agents

The development of agents to combat neurodegenerative diseases such as Alzheimer's is a critical area of research. Derivatives of this compound are being explored as potential neuroprotective agents. duq.edu The strategy involves using the piperidine scaffold to build molecules that can interact with specific targets in the central nervous system. One such target is the Sigma-2 receptor, which is implicated in the synaptotoxicity associated with amyloid-β oligomers in Alzheimer's disease. duq.edu By synthesizing tetrahydropyrido[4,3-d]pyrimidine derivatives from N-substituted this compound, researchers aim to develop disease-modifying drugs for these conditions. duq.edu

Antimicrobial, Antifungal, and Antiviral Properties

The piperidine nucleus is a common feature in many antimicrobial agents. Derivatives synthesized from this compound have demonstrated a range of activities against bacteria, fungi, and viruses. thieme-connect.deresearchgate.net

Pyrido[4,3-d]pyrimidines, which can be synthesized from this core molecule, have shown antifungal and antiviral activity. thieme-connect.de Specifically, 2-amino-5,6,7,8-tetrahydro-5,7-diarylpyrido[4,3-d]pyrimidin-4-ols synthesized from ethyl 2,6-diaryl-4-oxopiperidin-3-carboxylates have been noted for their potential antibacterial, antifungal, and antiviral properties. researchgate.net

Most significantly, this compound is a direct precursor in the synthesis of potent antiviral compounds for the treatment of Hepatitis B. google.com These derivatives are designed to act as capsid assembly modulators, disrupting the viral life cycle—a key strategy in modern antiviral therapy. google.com

| Derivative Class | Activity Type | Target | Reference |

|---|---|---|---|

| Pyrido[4,3-d]pyrimidine-2(1H)-thiones | Antiviral | Not specified | thieme-connect.de |

| Pyrido[4,3-d]pyrimidines | Antifungal | Not specified | thieme-connect.de |

| 2-Aminopyrido[4,3-d]pyrimidin-4-ols | Antibacterial, Antifungal, Antiviral | Not specified | researchgate.net |

| Heterocyclic compounds | Antiviral | Hepatitis B Virus (HBV) Capsid | google.com |

Anticancer Properties

Derivatives of the piperidine core structure have demonstrated notable potential in the field of oncology. These compounds are known to trigger various molecular pathways that can lead to the programmed cell death (apoptosis) of cancer cells. nih.govbohrium.com Research has pointed to the ability of piperidine-containing molecules to modulate critical signaling pathways essential for cancer cell survival and proliferation, such as STAT-3, NF-κB, and PI3k/Akt. nih.gov

A specific series of N-arylpiperidine-3-carboxamide derivatives, which are structurally related to the this compound core, have been identified for their antimelanoma properties. In a study focused on inducing a senescence-like phenotype in cancer cells, several derivatives showed potent antiproliferative activity against the human melanoma A375 cell line. nih.gov Senescence induction is a therapeutic strategy to halt the proliferation of cancer cells. The activity of these compounds was quantified by their half-maximal inhibitory concentration (IC₅₀) and their half-maximal effective concentration (EC₅₀) for inducing senescence. nih.gov

One of the initial hit compounds, featuring an N-arylpiperidine-3-carboxamide scaffold, displayed moderate senescence-inducing and antiproliferative activities. nih.gov Further optimization led to the discovery of more potent derivatives. For instance, compound 54 , the S-isomer with a pyridine (B92270) B ring and a pyrrole (B145914) R³ substituent, exhibited significantly improved antimelanoma activity with an IC₅₀ value of 0.03 µM and an EC₅₀ of 0.04 µM. nih.gov In another example, a tetrahydropyrimidine-5-carboxylic acid ethyl ester derivative incorporating an indolyl group (compound 4 ) was found to be more potent than the standard anticancer drug 5-fluorouracil (B62378) against the HCT-116 colon cancer cell line, with an IC₅₀ value of 5 µg/mL. nih.gov

| Compound | Derivative Type | Cancer Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| Hit Compound 1 | N-arylpiperidine-3-carboxamide | A375 (Melanoma) | IC₅₀ | 0.88 µM | nih.gov |

| Hit Compound 1 | N-arylpiperidine-3-carboxamide | A375 (Melanoma) | EC₅₀ | 1.24 µM | nih.gov |

| Compound 54 | N-arylpiperidine-3-carboxamide (S-isomer) | A375 (Melanoma) | IC₅₀ | 0.03 µM | nih.gov |

| Compound 54 | N-arylpiperidine-3-carboxamide (S-isomer) | A375 (Melanoma) | EC₅₀ | 0.04 µM | nih.gov |

| Compound 4 | Tetrahydropyrimidine-5-carboxylic acid ethyl ester | HCT-116 (Colon) | IC₅₀ | 5 µg/mL | nih.gov |

| 5-fluorouracil (Standard) | - | HCT-116 (Colon) | IC₅₀ | 6 µg/mL | nih.gov |

Enzyme Inhibition and Receptor Binding Studies

The structural framework of this compound is also a valuable template for designing enzyme inhibitors and receptor ligands. The piperidine ring is a common motif in molecules that target various enzymes and receptors within the body.

One area of investigation has been the development of aromatase inhibitors for hormone-dependent breast cancer. Aromatase is a cytochrome P450 enzyme responsible for the final step in estrogen biosynthesis. Derivatives based on a 3-alkyl-3-(4-pyridyl)piperidine-2,6-dione scaffold, which shares structural similarities with the this compound core, have been synthesized and evaluated as aromatase inhibitors. nih.gov These compounds demonstrated competitive inhibition of human placental aromatase, with their inhibitory potency quantified by the inhibition constant (Ki). The activity was found to be dependent on the length of the alkyl substituents at both the 1- and 3-positions of the piperidine ring. nih.gov

For instance, 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione (1 ) showed a Ki of 1.1 µM. The inhibitory activity was maximized with octyl derivatives. The 3-octyl analogue (12 ) and the 1-octyl analogue (21 ) displayed Ki values of 0.09 µM and 0.12 µM, respectively, against testosterone (B1683101) as the substrate. nih.gov

| Compound | Derivative Type | Target Enzyme | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|---|

| 1 | 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione | Aromatase | Ki | 1.1 | nih.gov |

| 12 | 3-octyl-3-(4-pyridyl)piperidine-2,6-dione | Aromatase | Ki | 0.09 | nih.gov |

| 21 | 1-octyl-3-ethyl-3-(4-pyridyl)piperidine-2,6-dione | Aromatase | Ki | 0.12 | nih.gov |

Furthermore, other piperidine derivatives have been investigated for their ability to bind to various receptors, highlighting the broad applicability of this scaffold in medicinal chemistry.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds to enhance their potency and selectivity. For derivatives of the piperidine scaffold, several SAR studies have provided valuable insights.

In the development of antimelanoma agents based on the N-arylpiperidine-3-carboxamide scaffold, the importance of the piperidine-3-carboxamide moiety was established. A regioisomer with a piperidine-4-carboxamide functionality was found to be inactive, and replacing the piperidine ring with smaller rings like pyrrolidine (B122466) or azetidine (B1206935) led to a significant decrease in activity. nih.gov Modifications on the N-aryl ring (A-ring) also had a substantial impact. For example, a 2,3,4-trifluoro substitution resulted in potency similar to the initial hit, while a benzodioxole analogue showed improved activity, suggesting that hydrogen bond acceptors at the C-2 and C-4 positions may be important for activity. nih.gov

For the 3-alkyl-3-(4-pyridyl)piperidine-2,6-dione series of aromatase inhibitors, SAR studies revealed that the length of the alkyl chain is a key determinant of inhibitory activity. In two separate series where alkyl groups were varied at the 3-position and the 1-position of the piperidine ring, the inhibitory activity towards aromatase was maximal for the octyl derivatives in both cases. nih.gov This indicates that a specific lipophilic pocket in the enzyme's active site can be effectively targeted by an eight-carbon chain.

Pharmacological Evaluation and Mechanism of Action Elucidation

Understanding the pharmacological properties and the molecular mechanism of action is fundamental to the development of new therapeutic agents. For piperidine-based compounds, research has begun to uncover the pathways through which they exert their anticancer effects.

Piperidine and its derivatives have been shown to induce apoptosis in cancer cells by activating various molecular signaling pathways. nih.govbohrium.com Key pathways implicated include the nuclear factor-kappa B (NF-κB) and the PI3k/Akt signaling pathways, which are often dysregulated in cancer and play a crucial role in cell survival, proliferation, and resistance to therapy. nih.gov The induction of excessive reactive oxygen species (ROS) within cancer cells is another mechanism that has been observed, leading to oxidative stress and subsequent apoptosis. nih.gov Furthermore, some piperidine derivatives have been found to arrest the cell cycle at specific phases, such as the G1/G0 or G2/M phase, thereby preventing cancer cell division and proliferation. nih.gov

In the case of the N-arylpiperidine-3-carboxamide derivatives with antimelanoma activity, their mechanism involves inducing a senescence-like phenotype, which is a state of irreversible cell cycle arrest. nih.gov This provides an alternative anticancer strategy to direct cytotoxicity.

Computational Chemistry in Drug Discovery for Derivatives

Computational chemistry plays an increasingly vital role in modern drug discovery, enabling the rational design and prediction of the biological activity of novel compounds.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between a ligand and its target protein at the molecular level. For inhibitors of aromatase, such as the 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione derivatives, molecular modeling has been used to compare their conformations with the natural substrates of the enzyme to define possible "active" conformations in the absence of a crystal structure of the enzyme-inhibitor complex. nih.gov Such studies help in predicting the enantioselectivity and guiding the synthesis of more potent inhibitors.

Prediction of Biological Target Interactions

In silico screening methods are employed to predict the potential biological targets of a compound or a library of compounds. These methods can involve QSAR (Quantitative Structure-Activity Relationship) models and the calculation of molecular descriptors. researchgate.net For instance, molecular electrostatic potential surfaces can be calculated to provide insights into the hydrophobic and hydrophilic nature of a molecule's surface, which can be correlated with its predicted biological activity. researchgate.net These computational tools help in prioritizing which derivatives to synthesize and test, thereby accelerating the drug discovery process.

Application in Biochemical Research (e.g., Enzyme Interactions and Metabolic Pathways)

This compound and its salts are recognized in the field of medicinal chemistry primarily as versatile heterocyclic building blocks for the synthesis of more complex molecules. bloomtechz.com Their utility stems from a unique molecular structure featuring a piperidine ring with both a ketone and an ethyl carboxylate group, offering multiple points for chemical modification. bloomtechz.com This adaptability allows for the creation of a diverse library of derivatives with potential applications in pharmaceutical research, particularly in the development of therapeutic agents. bloomtechz.com

While direct studies on the biochemical applications of this compound itself are not extensively detailed in available literature, its role as a precursor in the synthesis of various biologically active compounds is well-established. Researchers have successfully utilized this scaffold to create derivatives that interact with specific enzymes and are investigated for their potential to modulate metabolic pathways. The structural resemblance of the piperidine core to certain neurotransmitters makes it a compelling starting point for designing innovative therapeutic agents, especially for neurological disorders. bloomtechz.com

The 4-oxopiperidine-3-carboxylate framework has been instrumental in the development of various enzyme inhibitors. By modifying the core structure, chemists can design molecules that fit into the active sites of specific enzymes, thereby inhibiting their function. Although direct enzyme inhibition data for this compound is not readily found, the following table summarizes the enzyme inhibitory activities of various derivatives synthesized from closely related piperidine precursors, illustrating the potential of this chemical class.

| Derivative Class | Starting Scaffold (if not this compound) | Target Enzyme(s) | Research Findings |

| S-substituted 1,3,4-oxadiazole (B1194373) derivatives | Ethyl isonipecotate | Lipoxygenase, Alpha-glucosidase | A series of S-substituted derivatives of 5-(1-(4-tosyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol, synthesized from ethyl isonipecotate (a related piperidine carboxylate), were evaluated for their enzyme inhibitory potential. Several compounds within the series exhibited notable inhibitory activity against both lipoxygenase and alpha-glucosidase. |

| Optically active piperidine derivatives | Racemic tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate | Dipeptidyl peptidase-4 (DPP-4) | Optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, a compound with a similar 4-oxopiperidine core, serves as a crucial intermediate in the synthesis of potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitors. DPP-4 inhibitors are a class of oral hypoglycemic agents used in the management of type 2 diabetes. |

| Chromeno[3,4-c]pyridin-5-ones | Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride | Not specified | This derivative was used in the synthesis of chromeno[3,4-c]pyridin-5-ones, a class of compounds often associated with a wide range of biological activities, implying potential interactions with various enzymes and receptors. |

| Receptor Agonists and Antagonists | Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride | Various receptors | This building block has been utilized in the synthesis of molecules designed to act as receptor agonists and antagonists, indicating its value in creating probes to study receptor-mediated signaling pathways. |

This table is a representation of the types of enzyme inhibitory activities achieved using derivatives of similar piperidine carboxylates, as direct data for this compound was not found in the search results.

The application of this compound derivatives in the direct study of metabolic pathways is an emerging area of interest. The ability to synthesize a variety of structurally diverse molecules from this single precursor allows for the creation of chemical probes to investigate specific steps in metabolic cascades. For instance, by incorporating isotopic labels into the structure of a derivative, researchers could potentially trace its metabolism and identify the enzymes and pathways involved.

While specific examples detailing the use of this compound derivatives for metabolic pathway elucidation are not prominent in the reviewed literature, the development of enzyme inhibitors from this scaffold, such as those for alpha-glucosidase and DPP-4, indirectly points to their relevance in studying metabolic disorders like diabetes. The inhibition of these enzymes has a direct impact on carbohydrate metabolism and glucose homeostasis.

The versatility of this compound as a synthetic intermediate suggests its significant potential for broader applications in biochemical research, including the development of novel enzyme inhibitors and chemical tools to explore complex metabolic pathways. bloomtechz.com

Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone for the structural characterization of ethyl 4-oxopiperidine-3-carboxylate, confirming its molecular framework and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR, COSY, HSQC)

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. While detailed spectra for this specific compound are not widely published, analysis of its structural features and data from closely related compounds allows for the prediction of its spectral characteristics. Certificates of Analysis for its hydrochloride salt confirm that the ¹H NMR spectrum is consistent with the expected structure and that the purity, as determined by NMR, is typically high (≥95%). nih.govwaters.com

¹H NMR (Proton NMR) : The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. The ethyl group would show a characteristic quartet for the methylene (B1212753) protons (-CH₂-) coupled to the methyl protons, and a triplet for the terminal methyl protons (-CH₃). The protons on the piperidine (B6355638) ring would appear as a series of multiplets at chemical shifts influenced by the adjacent ketone, amine, and carboxylate groups. The NH proton of the secondary amine would likely appear as a broad singlet.

¹³C NMR (Carbon NMR) : The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Distinct signals would be expected for the carbonyl carbon of the ketone, the carbonyl carbon of the ester, the two carbons of the ethyl group, and the four distinct carbons of the piperidine ring. Quaternary carbons, such as the ketone carbonyl, typically show weaker signals. youtube.com For the related compound, ethyl 1-methyl-4-oxopiperidine-3-carboxylate, ¹³C NMR data is available, providing an indication of the expected chemical shifts. rsc.org

2D NMR (COSY, HSQC) : Two-dimensional NMR techniques would be employed for unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to trace the connectivity of the protons within the piperidine ring and the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) would identify which protons are directly attached to which carbon atoms, correlating the ¹H and ¹³C signals to complete the structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive, based on the analysis of the structure and data from analogous compounds. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O (Ketone, C4) | - | ~205-210 |

| C=O (Ester) | - | ~170-175 |

| CH (C3) | Multiplet | ~50-55 |

| CH₂ (Piperidine, C2) | Multiplet | ~50-55 |

| CH₂ (Piperidine, C5) | Multiplet | ~40-45 |

| CH₂ (Piperidine, C6) | Multiplet | ~45-50 |

| O-CH₂ (Ethyl) | Quartet (~4.1-4.3) | ~60-62 |

| CH₃ (Ethyl) | Triplet (~1.2-1.4) | ~13-15 |

| NH | Broad Singlet | - |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. udel.eduvscht.cz The spectrum of this compound is expected to show characteristic absorption bands for the ketone, ester, and secondary amine groups. For its hydrochloride salt, an FTIR spectrum has been recorded using a KBr wafer technique. nih.gov

Key expected absorption bands include:

N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine. ucla.edu

C-H Stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the ring and ethyl group. udel.edu

C=O Stretch (Ketone): A strong, sharp absorption band around 1715 cm⁻¹.

C=O Stretch (Ester): Another strong, sharp absorption band, typically at a slightly higher frequency than the ketone, around 1735-1750 cm⁻¹. ucla.edu The presence of two distinct carbonyl peaks is a key feature.

C-O Stretch: A strong band in the region of 1000-1300 cm⁻¹ corresponding to the C-O single bond of the ester group. udel.edu

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine | N-H Stretch | 3300 - 3500 | Medium |

| Alkane | C-H Stretch | 2850 - 3000 | Medium-Strong |

| Ketone | C=O Stretch | ~1715 | Strong |

| Ester | C=O Stretch | 1735 - 1750 | Strong |

| Ester | C-O Stretch | 1000 - 1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular weight is 171.19 g/mol . nih.gov GC-MS (Gas Chromatography-Mass Spectrometry) data shows prominent peaks at m/z values of 124, 98, and 126. nih.gov

The fragmentation can be rationalized based on the structure:

The molecular ion peak [M]⁺ at m/z = 171 would be expected, though it may be of low intensity.

Alpha-cleavage adjacent to the ketone or amine is a common fragmentation pathway. ucla.edu

Loss of the ethoxy group (-OC₂H₅, 45 Da) from the ester would lead to a fragment at m/z = 126.

Loss of the entire carbethoxy group (-COOC₂H₅, 73 Da) would result in a fragment at m/z = 98.

The peak at m/z = 124 could result from the loss of the ethyl group followed by the loss of a CO molecule, a common fragmentation for cyclic ketones.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

Column Chromatography

Column chromatography is the most common method for the purification of this compound on a laboratory scale following its synthesis. teledynelabs.com The standard stationary phase used is silica (B1680970) gel. mdpi.com

The process involves dissolving the crude product and loading it onto a column packed with silica gel. A solvent system (eluent) is then passed through the column. commonorganicchemistry.com Components of the mixture travel down the column at different rates depending on their polarity and interaction with the silica, thus achieving separation.

For this compound, a moderately polar compound, common solvent systems involve mixtures of a non-polar solvent like hexane (B92381) or petroleum ether with a more polar solvent such as ethyl acetate (B1210297). vscht.czcommonorganicchemistry.com The ratio of the solvents is optimized using thin-layer chromatography (TLC) to achieve the best separation. Often, a gradient elution is used, where the proportion of the more polar solvent is gradually increased to elute compounds of increasing polarity.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, this analysis confirms the presence and proportions of carbon, hydrogen, nitrogen, and oxygen. The compound's molecular formula is established as C₈H₁₃NO₃. nih.govsigmaaldrich.com This formula indicates that each molecule is composed of eight carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and three oxygen atoms.

The molecular weight of this compound is calculated to be 171.19 g/mol . nih.govsigmaaldrich.com The hydrochloride salt form of this compound, known as this compound hydrochloride, has a molecular formula of C₈H₁₄ClNO₃ and a corresponding molecular weight of 207.65 g/mol . nih.gov

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| This compound | C₈H₁₃NO₃ | 171.19 |

| This compound hydrochloride | C₈H₁₄ClNO₃ | 207.65 |

Crystallographic Analysis (e.g., X-ray Diffraction)

While a specific crystallographic study for this compound is not detailed in the provided search results, the analysis of related compounds illustrates the utility of this technique. For instance, the crystal structure of Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylic acid, a compound with a similar core structure, was determined using single-crystal X-ray diffraction. nih.gov This analysis revealed a nearly planar conformation and detailed the hydrogen bonding interactions that stabilize the crystal structure. nih.gov

In a typical X-ray diffraction experiment, a crystal is bombarded with X-rays. The diffraction pattern produced is dependent on the arrangement of atoms within the crystal lattice. By analyzing this pattern, researchers can construct a model of the electron density and, consequently, the atomic positions. mdpi.com For complex molecules, this data is crucial for understanding their structure and reactivity. The process involves indexing the diffraction pattern to determine the unit cell parameters and space group, which describes the symmetry of the crystal. mdpi.com For example, in the structural analysis of alectinib (B1194254) hydrochloride, powder X-ray diffraction data was used to identify the space group as P2₁/c, which was essential for solving the crystal structure. mdpi.com

| Analysis Technique | Information Obtained | Example Application |

|---|---|---|

| Single-Crystal X-ray Diffraction | 3D atomic arrangement, bond lengths, bond angles, molecular conformation. | Determination of the crystal structure of Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylic acid. nih.gov |

| Powder X-ray Diffraction | Crystal system, unit cell dimensions, space group, phase identification. | Indexing of the powder pattern for alectinib hydrochloride to determine its space group. mdpi.com |

Advanced Theoretical and Computational Studies

Quantum Chemical Calculations and Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the distribution of electrons and their corresponding energy levels.

Molecular Orbital Theory

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that extend over the entire molecule. leah4sci.com These molecular orbitals are formed from the combination of atomic orbitals. The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as frontier orbitals. libretexts.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. ucsb.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A small gap suggests that the molecule can be easily excited and is generally more reactive. nih.gov For Ethyl 4-oxopiperidine-3-carboxylate, the presence of lone pairs on the oxygen and nitrogen atoms would contribute significantly to the HOMO, making these sites potential centers for electrophilic attack. The carbonyl groups (both the ketone and the ester) contain π* anti-bonding orbitals, which are expected to be the primary components of the LUMO, marking them as the sites for nucleophilic attack. ucsb.edu

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of molecules based on the electron density rather than the complex many-electron wavefunction. nih.gov It offers a good balance between accuracy and computational cost.

While specific, in-depth DFT studies on this compound are not extensively published, research on its derivatives highlights the utility of this approach. For instance, in studies of related thiosemicarbazones, DFT calculations at the B3LYP/6-31G** level have been used to compute molecular electrostatic potentials (MEP). The MEP map reveals the charge distribution and helps identify sites prone to electrophilic or nucleophilic attack. Such calculations have been instrumental in correlating the electronic structure of these molecules with their observed biological activities.

Conformational Analysis and Molecular Dynamics Simulations

This compound is a flexible molecule due to its rotatable single bonds and the non-planar nature of the piperidine (B6355638) ring.

Conformational Analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. The piperidine ring in this compound typically adopts a chair conformation to minimize steric and torsional strain. However, the presence of substituents at positions 3 and 4 can influence the preference for axial or equatorial positioning and could potentially lead to other low-energy conformations like twisted-boat forms. The molecule possesses two rotatable bonds in its ethyl ester side chain, further contributing to its conformational diversity. nih.gov

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. By simulating the atomic motions according to the laws of classical mechanics, MD can explore the conformational landscape, revealing how the molecule transitions between different shapes and how it might interact with its environment, such as a solvent or a biological receptor. mdpi.com For a molecule like this compound, MD simulations could elucidate the preferred conformations in different solvents, the dynamics of ring inversion, and the orientational flexibility of the ethyl carboxylate group. mdpi.comnih.gov

Computational Prediction of Reactivity and Reaction Mechanisms